Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1352546-72-5
VCID: VC2722667
InChI: InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)NC1CCC12CNC2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate

CAS No.: 1352546-72-5

Cat. No.: VC2722667

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate - 1352546-72-5

Specification

CAS No. 1352546-72-5
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Standard InChI Key LKJGBDFOUJLYHT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC12CNC2
Canonical SMILES CC(C)(C)OC(=O)NC1CCC12CNC2

Introduction

Chemical Properties and Structure

Molecular Information and Identification

Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate is identified by the following properties:

PropertyValue
CAS Number1352546-72-5
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
SMILES CodeO=C(OC(C)(C)C)NC(CC1)C21CNC2
MDL NumberMFCD19687813

The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the amine at position 5 of the 2-azaspiro[3.3]heptane scaffold .

Structural Characteristics

The structural hallmark of this compound is its spirocyclic framework, which consists of two fused four-membered rings sharing a common carbon atom. This creates a rigid three-dimensional structure with defined spatial orientation. The presence of the nitrogen atom in one of the rings (hence "azaspiro") contributes to its potential for binding to biological targets, while the carbamate group at position 5 offers a site for further functionalization or modification.

The spirocyclic structure confers unique conformational constraints that distinguish this compound from more flexible molecules. This rigidity can be advantageous in drug design, as it may lead to improved binding selectivity and reduced entropy loss upon binding to biological targets.

Physical Properties and Stability

Based on available data, Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate should be stored under specific conditions to maintain its stability:

  • Keep in dark place

  • Store sealed in dry conditions

  • Preferably store in freezer, under -20°C

  • Protect from moisture and light exposure

These storage requirements suggest sensitivity to light, moisture, and elevated temperatures, which is common for compounds containing carbamate functionalities.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate typically involves several key steps:

  • Formation of the spirocyclic core structure

  • Introduction of the nitrogen functionality at position 2

  • Installation of the carbamate group at position 5

A common approach involves the reaction of tert-butyl carbamate with a suitable spirocyclic amine precursor. This reaction often utilizes tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is typically conducted under mild conditions, such as room temperature, in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.

Industrial Production Considerations

For larger-scale production of this compound, several process optimizations may be implemented:

  • Continuous flow reactors may be employed to enhance efficiency and yield

  • Automated systems can improve process control and reproducibility

  • Purification techniques such as recrystallization and chromatography are crucial for obtaining high-purity material suitable for pharmaceutical applications

  • Quality control measures must be implemented to ensure consistent product quality

Applications in Research and Development

Chemical Building Block Applications

Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate serves as a valuable building block in organic synthesis, particularly in medicinal chemistry. Its unique structure makes it useful for:

  • Construction of more complex heterocyclic compounds

  • Development of novel pharmaceutical candidates

  • Exploration of structure-activity relationships in drug design

  • Synthesis of combinatorial libraries for drug discovery

Pharmaceutical and Medicinal Chemistry Applications

In medicinal chemistry, this compound has shown potential in several areas:

  • Antimicrobial Development: The compound exhibits promising antimicrobial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, with minimum inhibitory concentrations as low as 8 μg/mL in some studies.

  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit bacterial enzymes, particularly DNA gyrase, which is an essential enzyme for bacterial DNA replication. This inhibition mechanism forms the basis for its potential application in antibacterial therapy .

  • Neurological Research: The unique structure of this azaspiro compound allows it to interact with specific neurotransmitter systems, making it a candidate for research into neurological disorders.

Table 1: Antimicrobial Activity Profile of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (μg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

These values demonstrate the compound's particularly strong activity against Gram-negative bacteria, which are often more difficult to target with conventional antibiotics.

Biological Activity

Antimicrobial Properties

One of the most promising aspects of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate is its antimicrobial activity. Research indicates that this compound and its derivatives can effectively inhibit bacterial growth, particularly against certain Gram-negative pathogens that are increasingly resistant to conventional antibiotics.

The mechanism of antimicrobial action appears to involve inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication. This mechanism is particularly valuable as it represents a distinct target from many commonly used antibiotics, potentially offering activity against resistant strains .

Structure-Activity Relationship Studies

Structure-activity relationship studies have revealed important insights about how modifications to the core structure affect biological activity:

  • The spirocyclic core is essential for maintaining antimicrobial activity

  • Modifications to the carbamate group can tune selectivity and potency

  • The position of substituents on the spirocyclic framework significantly impacts binding to molecular targets

These findings provide valuable guidance for the rational design of more potent and selective derivatives for specific therapeutic applications.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate have been synthesized and studied, including:

  • Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride (CAS: 1801767-45-2): This is the hydrochloride salt form of the parent compound. It shares the same core structure but includes a hydrochloride counterion that enhances water solubility while potentially altering some physicochemical properties .

  • Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (CAS: 1118786-85-8): This is a positional isomer where the carbamate group is attached at position 6 instead of position 5. This subtle structural change can significantly impact biological activity and binding properties .

Comparative Properties

The position of the carbamate group within the spirocyclic framework can significantly influence the compound's properties and biological activities:

Table 2: Comparison Between Positional Isomers

Property5-yl derivative6-yl derivative
CAS Number1352546-72-51118786-85-8
Molecular Weight212.29 g/mol212.29 g/mol
3D ConformationDistinct spatial arrangementAlternative spatial arrangement
Biological Target AffinityMay favor certain targetsMay favor different targets
Synthetic AccessibilityStandard proceduresSimilar procedures with positional control

These structural variations allow medicinal chemists to fine-tune biological activity and physicochemical properties for specific applications .

Recent Research Developments

Recent research has focused on optimizing both the synthesis and biological applications of Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate:

Synthetic Innovations

Recent synthetic approaches have aimed to improve yield and purity through:

  • Development of more efficient catalytic methods

  • Stereoselective approaches to control the configuration at key positions

  • Continuous flow chemistry for scalable production

  • Green chemistry approaches to reduce environmental impact

Synthetic ApproachYield (%)Purity (%)Advantages
Conventional Method75-8092-95Well-established procedures
Optimized Catalysis85-9096-98Higher yield, improved efficiency
Flow Chemistry80-8597-99Scalable, consistent quality

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